Pubchem_71372130
Description
PubChem71372130 (CID: 71372130) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). This database integrates chemical, biological, and pharmacological data from hundreds of sources, including academic publications, patents, and screening assays .
Properties
CAS No. |
63815-03-2 |
|---|---|
Molecular Formula |
C39H29CoGeO3P+ |
Molecular Weight |
708.2 g/mol |
InChI |
InChI=1S/C21H13O3P.C18H15Ge.Co/c22-13-16-11-12-21(20(15-24)19(16)14-23)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-12,21H;1-15H;/p+1 |
InChI Key |
ADBPQYSCZMBLAV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Co] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pubchem_71372130 involves several steps. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to form tributyltin oxide .
Chemical Reactions Analysis
Pubchem_71372130 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reagents like lithium aluminium hydride.
Substitution: It undergoes substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pubchem_71372130 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71372130 involves its interaction with specific molecular targets and pathways. For instance, in hydrostannylation reactions, the compound acts as a hydrogen donor, facilitating the conversion of organic halides to hydrocarbons through a radical chain mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem employs two primary methodologies to identify and compare structurally related compounds: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformer alignment). These approaches are complementary, often yielding distinct but overlapping insights into chemical relationships .
2-D Similarity: Scaffold-Based Analogues
The "Similar Compounds" feature in PubChem uses 2-D molecular fingerprints (e.g., substructure keys) to compute Tanimoto similarity scores. This method prioritizes compounds sharing the same core scaffold or functional groups. For example:
- Key metrics :
Example Comparison Table (Hypothetical Data for CID 71372130):
| Compound CID | 2-D Similarity Score | Shared Substructure Features | Bioactivity Overlap (AID Count) |
|---|---|---|---|
| 71372130 | 1.00 (Reference) | Benzene ring, carboxylate group | 15 assays |
| 71372131 | 0.92 | Benzene ring, modified carboxylate | 12 assays |
| 71372132 | 0.85 | Benzene ring, ester group | 8 assays |
3-D Similarity: Shape and Binding Features
PubChem generates up to 500 conformers per compound (for molecules with ≤50 non-hydrogen atoms) and computes similarity using the Shape-Tanimoto score .
Example Comparison Table (Hypothetical Data for CID 71372130):
| Compound CID | 3-D Similarity Score | Best Overlay RMSD (Å) | Shared Pharmacophores |
|---|---|---|---|
| 71372130 | 1.00 (Reference) | 0.0 | Carboxylate, aromatic |
| 71372133 | 0.88 | 1.2 | Carboxylate, hydrophobic |
| 71372134 | 0.79 | 1.8 | Aromatic, hydrogen bond donor |
Complementarity of 2-D and 3-D Methods
- Divergent Hits : 2-D similarity often identifies scaffold derivatives, while 3-D similarity captures shape-mimicking compounds with distinct connectivity .
- Biological Relevance : 3-D similarity may better predict shared biological targets due to shape complementarity in binding pockets .
Bioactivity Correlation
PubChem’s precomputed neighbor lists (2-D and 3-D) enable rapid identification of compounds with overlapping bioassay results. For instance, if CID 71372130 is active in a kinase inhibition assay (AID: 1234), its 3-D neighbors may reveal novel inhibitors with non-covalent binding modes .
Limitations
- Data Sparsity: Many PubChem compounds lack extensive bioactivity annotations, limiting predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
